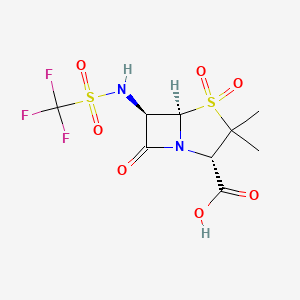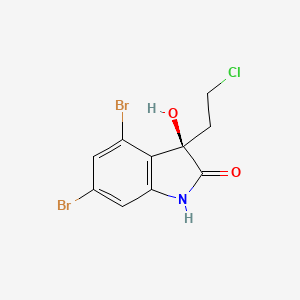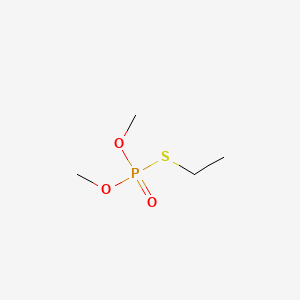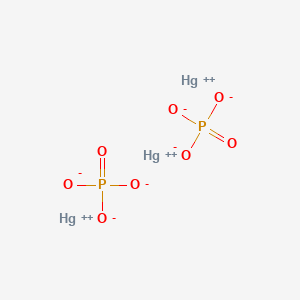
p-Isopropyl-α-méthylstyrène
Vue d'ensemble
Description
P-Isopropyl-alpha-methylstyrene (IPAMS) is a synthetic organic compound that is used in the synthesis of drugs, plastics, and other materials. It is a colorless liquid with a faint odor and a boiling point of 114°C. IPAMS has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of polymers, plastics, and other materials. IPAMS has a wide range of applications in the chemical and pharmaceutical industries.
Applications De Recherche Scientifique
Polymérisation cationique contrôlée
Le p-Isopropyl-α-méthylstyrène peut être utilisé dans le processus de polymérisation cationique contrôlée . Dans une étude, la polymérisation cationique du p-méthylstyrène a été initiée par le 1-chloro-1-(4-méthylphényl)-éthane et le tétrachlorure d'étain, et a été étudiée systématiquement dans le 1-butyl-3-méthylimidazolium bis(trifluorométhanesulfonyl)imide à −25 °C . Les résultats ont montré que l'environnement ionique et la forte polarité étaient favorables à la polarisation de l'initiateur et du monomère et facilitaient la contrôlabilité .
Polymérisation cationique aqueuse
Le this compound peut également être utilisé dans la polymérisation cationique aqueuse . Dans ce processus, un système CumOH/B(C6F5)3/Et2O a été utilisé pour initier la polymérisation aqueuse du p-méthylstyrène par des méthodes de suspension et d'émulsion . Plusieurs types de tensioactifs ont été utilisés, y compris le tensioactif cationique CTAB, le tensioactif non ionique NP-40 et le tensioactif anionique SDBS .
Synthèse de polymères spéciaux
Étude de la caractérisation et de la cinétique
Le poly(α-méthylstyrène) a été synthétisé par polymérisation anionique vivante et caractérisé par RMN 13C, RMN 1H, GPC, TGA, DSC . Cela montre que le this compound peut être utilisé dans la synthèse de polymères et leur étude de caractérisation et de cinétique subséquente.
Mécanisme D'action
Target of Action
p-Isopropyl-alpha-methylstyrene is primarily involved in the process of cationic polymerization . The primary targets of this compound are the monomers that participate in the polymerization process. The role of these monomers is to react with the p-Isopropyl-alpha-methylstyrene to form a polymer chain.
Mode of Action
The compound interacts with its targets through a process known as cationic polymerization . This is a type of chain-growth polymerization where a cationic center is involved in the reaction. The compound, p-Isopropyl-alpha-methylstyrene, acts as a monomer that forms a polymer chain by reacting with other monomers .
Biochemical Pathways
The primary biochemical pathway affected by p-Isopropyl-alpha-methylstyrene is the polymerization pathway. The compound acts as a monomer that can form a polymer chain by reacting with other monomers. The downstream effects of this pathway include the formation of a polymer chain, which can have various applications in the field of materials science .
Result of Action
The primary result of the action of p-Isopropyl-alpha-methylstyrene is the formation of a polymer chain through the process of cationic polymerization . This polymer chain can have various physical properties depending on the specific conditions of the polymerization process.
Action Environment
The action of p-Isopropyl-alpha-methylstyrene is influenced by several environmental factors. For instance, the temperature and the presence of a catalyst can significantly affect the rate and efficiency of the polymerization process . Additionally, the compound’s action, efficacy, and stability can be influenced by the solvent in which the reaction takes place .
Safety and Hazards
P-Isopropyl-alpha-methylstyrene is considered hazardous. It is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause an allergic skin reaction and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer .
Propriétés
IUPAC Name |
1-propan-2-yl-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8,10H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNZCCURGYSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178580 | |
| Record name | p-Isopropyl-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-14-9 | |
| Record name | 1-(1-Methylethenyl)-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropyl-alpha-methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isopropenylisopropylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Isopropyl-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isopropyl-α-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)



![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B1218132.png)
![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)

![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)





